Alisertib sodium anhydrous

Aurora kinase selectivity mitotic kinase inhibitor on-target specificity

Alisertib sodium anhydrous (MLN8237) is an orally bioavailable, ATP-competitive small molecule that selectively inhibits Aurora A kinase (AURKA). It was developed to improve on the therapeutic window of its predecessor MLN8054 by reducing off-target GABA_A receptor binding and brain partitioning.

Molecular Formula C27H20ClFN4NaO4
Molecular Weight 541.9 g/mol
CAS No. 1028486-06-7
Cat. No. B605310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlisertib sodium anhydrous
CAS1028486-06-7
SynonymsAlisertib sodium anhydrous
Molecular FormulaC27H20ClFN4NaO4
Molecular Weight541.9 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC.[Na]
InChIInChI=1S/C27H20ClFN4O4.Na/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33);
InChIKeyUDTGEKCUEBGDEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alisertib Sodium Anhydrous (CAS 1028486-06-7): A Selective Aurora A Kinase Inhibitor for Targeted Research


Alisertib sodium anhydrous (MLN8237) is an orally bioavailable, ATP-competitive small molecule that selectively inhibits Aurora A kinase (AURKA). It was developed to improve on the therapeutic window of its predecessor MLN8054 by reducing off-target GABA_A receptor binding and brain partitioning [1]. Alisertib potently inhibits Aurora A (IC₅₀ 1.2 nM in cell-free assays) with >200-fold selectivity over Aurora B (IC₅₀ 396.5 nM) [2]. As the most clinically advanced selective Aurora A inhibitor, it has been evaluated in multiple Phase III trials, making it a critical tool compound for dissecting Aurora A biology and for translational oncology research.

Why Alisertib Sodium Anhydrous Cannot Be Replaced by Other Aurora Kinase Inhibitors in Critical Research


Aurora kinase inhibitors are not interchangeable. Pan-Aurora inhibitors simultaneously target Aurora A and B, causing mitotic slippage, polyploidy, and dose-limiting myelosuppression that obscures A-specific phenotypes [1]. Even among selective Aurora A inhibitors, key pharmacological properties diverge drastically. For example, MLN8054 induces somnolence via GABA_A binding, while MK-5108 shows weaker cellular potency despite superior enzymatic inhibition [1][2]. Alisertib sodium anhydrous uniquely combines high A-over-B selectivity, minimal brain penetration, and extended half-life, making it the reference standard for in vivo Aurora A studies where target-specific effects must be isolated from off-target toxicities.

Quantitative Differentiation of Alisertib Sodium Anhydrous from Closest Aurora Kinase Comparators


Aurora A vs Aurora B Selectivity Ratio: Alisertib Offers the Widest Therapeutic Window Among Clinical Inhibitors

Alisertib exhibits >200-fold selectivity for Aurora A (IC₅₀ 1.2 nM) over Aurora B (IC₅₀ 396.5 nM). By contrast, the predecessor MLN8054 shows ~150-fold selectivity (AurA Ki 7 nM; cellular pT288 IC₅₀ 34 nM vs pHisH3 5.2 µM). Pan-Aurora inhibitors demonstrate far lower selectivity: danusertib (AurA 13 nM, AurB 79 nM; ~6-fold), AMG 900 (AurA 5 nM, AurB 4 nM; ~1.25-fold), and the Aurora B-selective barasertib (AurA Ki 1.4 µM, AurB Ki <0.001 µM) [1][2]. This fold-selectivity directly translates to reduced Aurora B-mediated hematotoxicity in preclinical models [1].

Aurora kinase selectivity mitotic kinase inhibitor on-target specificity

Cellular Antiproliferative Potency in HCT116 Colorectal Cancer: Alisertib Outperforms MLN8054 and MK-5108

In HCT116 colorectal cancer cells, alisertib demonstrates a GI₅₀ of 0.03 µM, compared to 0.22 µM for MLN8054 (a 7.3-fold improvement) [1]. In a direct head-to-head study against MK-5108, alisertib showed superior antiproliferative activity (IC₅₀ 68 nM) versus MK-5108 (IC₅₀ 208 nM), despite MK-5108 being a more potent inhibitor of isolated Aurora A kinase (IC₅₀ 0.064 nM) [2]. This suggests that alisertib's cellular efficacy is driven by factors beyond simple enzymatic inhibition, such as its slow, tight-binding kinetics (Ki 0.3 nM; apparent Koff 2×10⁻⁴ s⁻¹) [1].

antiproliferative activity HCT116 Aurora A inhibitor comparison

Pharmacokinetic Half-Life and Oral Bioavailability: Alisertib Achieves Prolonged Exposure Relative to MLN8054

In Sprague-Dawley rats, alisertib sodium anhydrous (10 mg/kg PO) exhibits a terminal half-life of 7.0 hours, compared to 4.2 hours for MLN8054, providing a 67% longer exposure window [1]. Oral bioavailability for alisertib was 124%, exceeding that of MLN8054 (100%). Clearance is also reduced (10.4 vs 20.3 mL·min⁻¹·kg⁻¹) and volume of distribution is larger (2.21 vs 1.48 L·kg⁻¹) [1]. These properties support less frequent dosing regimens in animal studies while maintaining therapeutic plasma levels.

pharmacokinetics half-life oral bioavailability in vivo dosing

CNS Safety Margin: Alisertib Avoids GABA_A-Mediated Somnolence Through Reduced Brain Partitioning

MLN8054 produced dose-limiting somnolence in Phase I trials due to off-target GABA_A α-1 benzodiazepine site binding (IC₅₀ 330 nM) and subsequent brain accumulation [1]. Alisertib was specifically optimized to mitigate this liability. In mice, the brain-to-plasma AUC ratio for alisertib was 0.03, compared to 0.22 for MLN8054—a 7.3-fold reduction [1]. In rats, no GABA_A-related CNS effects were observed at oral doses achieving plasma exposures (AUC₀–₂₄ 201 µg/mL·h) more than 14-fold higher than somnolence-inducing MLN8054 exposures (AUC₀–₂₄ 13.8 µg/mL·h) [1].

CNS penetration GABA_A receptor somnolence therapeutic window

Optimal Research Applications of Alisertib Sodium Anhydrous Based on Verified Differentiation


In Vivo Dissection of Aurora A-Specific Tumor Biology Without Aurora B Confounding

The >200-fold A-over-B selectivity makes alisertib sodium anhydrous the definitive tool for isolating Aurora A-dependent phenotypes in xenograft or genetically engineered mouse models, where pan-Aurora agents like danusertib or AMG 900 would activate the spindle assembly checkpoint and induce polyploidy through Aurora B co-inhibition . Refer to Section 3, Evidence 1 for primary data.

Oral Once-Daily Dosing Regimens for Chronic Tumor Growth Inhibition Studies

The extended half-life (7.0 h) and high oral bioavailability (124%) of alisertib permit once-daily oral dosing in rodent models while maintaining target engagement, reducing animal handling stress and experimental variability compared to compounds requiring multiple daily administrations or intravenous routes. Refer to Section 3, Evidence 3 for primary data.

Aurora A Inhibition in CNS-Adjacent Research Where Neurological Side Effects Must Be Avoided

The 7.3-fold lower brain partitioning and absence of GABA_A-mediated CNS effects make alisertib the preferred Aurora A inhibitor for studies where neurological integrity is critical, such as in neuroblastoma brain metastasis models or pain pathway investigations, where MLN8054 would introduce somnolence as a confounding variable. Refer to Section 3, Evidence 4 for primary data.

Translational Pharmacology Requiring a Clinically Validated Selective Aurora A Probe

As the only selective Aurora A inhibitor to have completed multiple Phase III clinical trials with published outcomes in peripheral T-cell lymphoma (median PFS 115 days; duration of response 225 days vs 172 days for standard therapy) , alisertib is the most clinically advanced compound in its class. This translational track record supports its use in preclinical studies intended to generate data for investigator-initiated clinical trial applications. Refer to Section 3, Evidence 1–4 for mechanistic differentiation.

Quote Request

Request a Quote for Alisertib sodium anhydrous

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.